3-[(diisobutylamino)methyl]-8-methoxy-2-methyl-4-quinolinol
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Overview
Description
3-[(diisobutylamino)methyl]-8-methoxy-2-methyl-4-quinolinol is a complex organic compound with the molecular formula C20H30N2O2 It is characterized by its quinoline core structure, which is substituted with a diisobutylamino group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(diisobutylamino)methyl]-8-methoxy-2-methyl-4-quinolinol typically involves multi-step organic reactions. One common method includes the alkylation of 8-methoxy-2-methylquinolin-4-ol with diisobutylamine in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(diisobutylamino)methyl]-8-methoxy-2-methyl-4-quinolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.
Substitution: The methoxy and diisobutylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can result in a variety of substituted quinoline compounds with different functional groups.
Scientific Research Applications
3-[(diisobutylamino)methyl]-8-methoxy-2-methyl-4-quinolinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(diisobutylamino)methyl]-8-methoxy-2-methyl-4-quinolinol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
8-[(Diisobutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one: This compound has a similar diisobutylamino group but differs in its core structure and substituents.
8-[(Diisobutylamino)methyl]-3-(3,4-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Another related compound with different substituents and a chromenone core.
Uniqueness
3-[(diisobutylamino)methyl]-8-methoxy-2-methyl-4-quinolinol is unique due to its specific combination of functional groups and the quinoline core structure
Properties
Molecular Formula |
C20H30N2O2 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-[[bis(2-methylpropyl)amino]methyl]-8-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C20H30N2O2/c1-13(2)10-22(11-14(3)4)12-17-15(5)21-19-16(20(17)23)8-7-9-18(19)24-6/h7-9,13-14H,10-12H2,1-6H3,(H,21,23) |
InChI Key |
CFPUREXLKMITAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CN(CC(C)C)CC(C)C |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CN(CC(C)C)CC(C)C |
Origin of Product |
United States |
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